molecular formula C10H7ClN2O3 B13126151 Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B13126151
M. Wt: 238.63 g/mol
InChI Key: SVLLLRCHDPDCCB-UHFFFAOYSA-N
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Description

Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of 1,8-naphthyridines. This compound is notable for its diverse applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. Its structure features a naphthyridine core with a chloro substituent, a keto group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro group in Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo nucleophilic substitution reactions, often with amines or thiols, to form various derivatives.

  • Reduction Reactions: : The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Ester Hydrolysis: : The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents (e.g., ethanol, methanol) under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Aminated Derivatives: Formed from nucleophilic substitution with amines.

    Alcohol Derivatives: Resulting from the reduction of the keto group.

    Carboxylic Acid: Produced from ester hydrolysis.

Scientific Research Applications

Chemistry

In chemistry, Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

Biology and Medicine

This compound is significant in medicinal chemistry for its role in the synthesis of antibacterial agents, such as nalidixic acid, which is used to treat urinary tract infections . Its derivatives are also explored for potential anticancer and antiviral activities.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of various agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and ester groups provide versatile sites for further chemical modifications, enhancing its utility in drug development.

Properties

IUPAC Name

methyl 7-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-10(15)6-4-12-9-5(8(6)14)2-3-7(11)13-9/h2-4H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLLLRCHDPDCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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